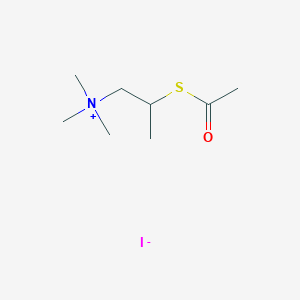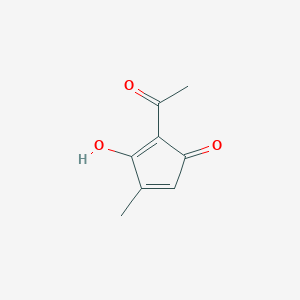
4-Cyclopentene-1,3-dione, 2-(1-hydroxyethylidene)-4-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Cyclopentene-1,3-dione, 2-(1-hydroxyethylidene)-4-methyl- is a chemical compound that has attracted the attention of scientists due to its potential applications in various fields. This molecule has a unique structure that makes it suitable for use in organic synthesis, medicinal chemistry, and materials science. In
科学的研究の応用
4-Cyclopentene-1,3-dione, 2-(1-hydroxyethylidene)-4-methyl- has been extensively studied for its potential applications in various fields. In organic synthesis, it has been used as a building block for the synthesis of complex molecules such as natural products and pharmaceuticals. In medicinal chemistry, it has been investigated for its anticancer, antifungal, and antibacterial properties. In materials science, it has been used as a precursor for the synthesis of novel materials with unique properties.
作用機序
The mechanism of action of 4-Cyclopentene-1,3-dione, 2-(1-hydroxyethylidene)-4-methyl- is not fully understood. However, it is believed to act by inhibiting key enzymes involved in various cellular processes. For example, it has been shown to inhibit the enzyme topoisomerase II, which is involved in DNA replication and repair. It has also been shown to inhibit the enzyme farnesyltransferase, which is involved in protein prenylation.
生化学的および生理学的効果
4-Cyclopentene-1,3-dione, 2-(1-hydroxyethylidene)-4-methyl- has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that it has potent anticancer activity against various cancer cell lines. It has also been shown to have antifungal and antibacterial activity. In vivo studies have shown that it has anti-inflammatory and analgesic effects.
実験室実験の利点と制限
One of the main advantages of 4-Cyclopentene-1,3-dione, 2-(1-hydroxyethylidene)-4-methyl- is its versatility. It can be easily synthesized and modified to yield derivatives with different properties. It is also relatively stable and can be stored for long periods without degradation. However, one of the main limitations of this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for research on 4-Cyclopentene-1,3-dione, 2-(1-hydroxyethylidene)-4-methyl-. One direction is the development of novel derivatives with improved properties such as solubility and selectivity. Another direction is the investigation of its potential as a therapeutic agent for various diseases. Additionally, its potential applications in materials science and catalysis should be further explored. Finally, the mechanism of action of this compound should be further elucidated to better understand its biological effects.
In conclusion, 4-Cyclopentene-1,3-dione, 2-(1-hydroxyethylidene)-4-methyl- is a versatile compound with potential applications in various fields. Its synthesis method is well-established, and its scientific research applications are extensive. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound could lead to the development of novel therapeutics and materials with unique properties.
合成法
The synthesis of 4-Cyclopentene-1,3-dione, 2-(1-hydroxyethylidene)-4-methyl- can be achieved through several methods. One of the most common methods is the condensation of 2-methyl-3-oxobutanal with cyclopentanone in the presence of a base catalyst. Another method involves the reaction of 2-methyl-3-oxobutanal with cyclopentanone in the presence of a Lewis acid catalyst. Both methods yield the desired product with high yields and purity.
特性
CAS番号 |
128886-99-7 |
|---|---|
製品名 |
4-Cyclopentene-1,3-dione, 2-(1-hydroxyethylidene)-4-methyl- |
分子式 |
C8H8O3 |
分子量 |
152.15 g/mol |
IUPAC名 |
2-acetyl-3-hydroxy-4-methylcyclopenta-2,4-dien-1-one |
InChI |
InChI=1S/C8H8O3/c1-4-3-6(10)7(5(2)9)8(4)11/h3,11H,1-2H3 |
InChIキー |
RVRIIDSRIPHWDF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)C(=C1O)C(=O)C |
正規SMILES |
CC1=CC(=O)C(=C1O)C(=O)C |
同義語 |
4-Cyclopentene-1,3-dione, 2-(1-hydroxyethylidene)-4-methyl-, (Z)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



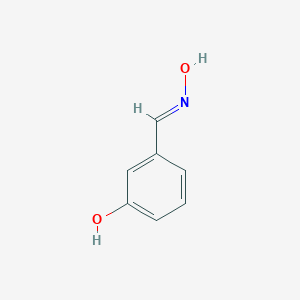
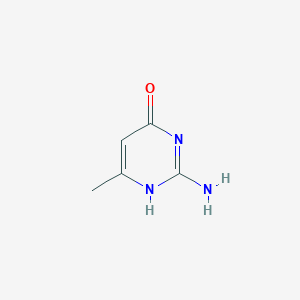
![benzhydryl (6R,7R)-3-methyl-8-oxo-7-[(2-phenoxyacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B160898.png)
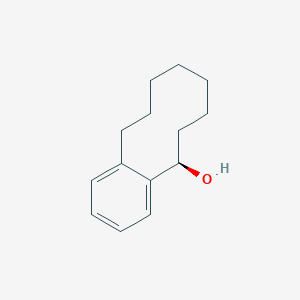
![2-Methyl-5,7-dihydrofuro[3,4-b]pyridine](/img/structure/B160903.png)
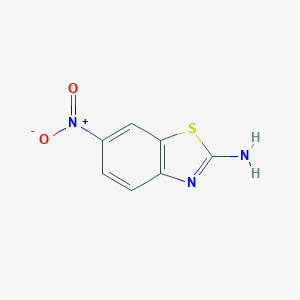
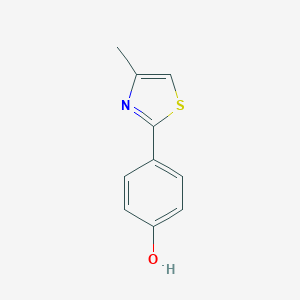
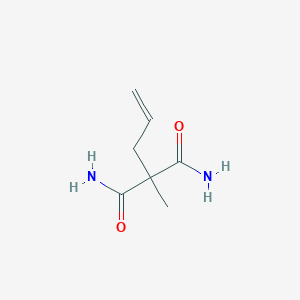
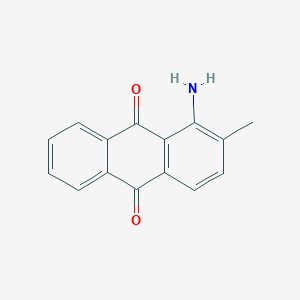
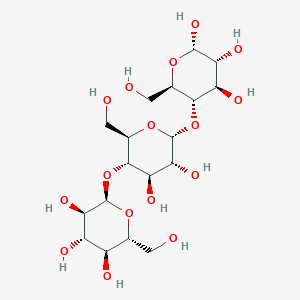
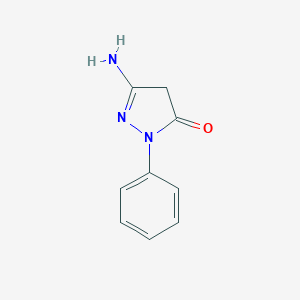
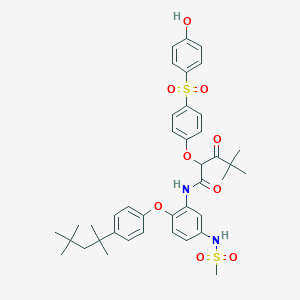
![2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethyl dodecanoate](/img/structure/B160919.png)
